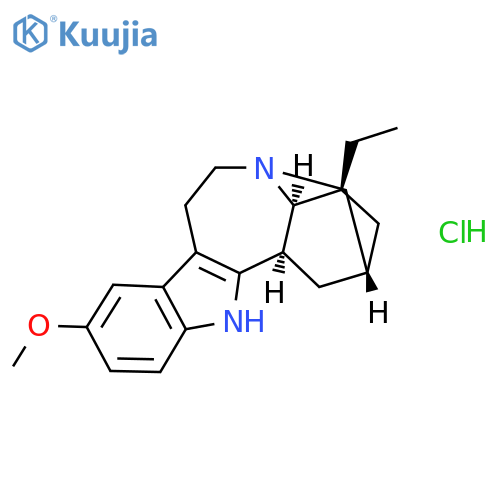Cas no 5934-55-4 (Ibogaine hydrochloride)

Ibogaine hydrochloride structure
Ibogaine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Ibogamine, 12-methoxy-,hydrochloride (1:1)
- IBOGAINE HYDROCHLORIDE
- 12-methoxyibogamine hydrochloride (1:1)
- 12-Methoxyibogamine monohydrochloride
- dl-Ibogamine hydrochloride
- IBOGAINE (HCL)
- Ibogaine hydrochloride (VAN)
- Ibogaine, monohydrochloride
- Ibogamine, 12-methoxy-, monohydrochloride
- Ibogamine, 12-methoxy-, monohydrochloride (9CI)
- NSC 29847
- DTXSID7048877
- 5934-55-4
- EINECS 227-687-1
- CAS-36415-61-9
- IBOGAINE MONOHYDROCHLORIDE
- BOGAINE HYDROCHLORIDE
- IBOGAINE HYDROCHLORIDE [VANDF]
- NSC-29847
- Tox21_112897
- Ibogamine, monohydrochloride
- ibogaine HCl
- NS00082149
- MRI8GKD98X
- UNII-MRI8GKD98X
- IBOGAINE, HYDROCHLORIDE
- IBOGAMINE, 12-METHOXY-, HYDROCHLORIDE (1:1)
- 36415-61-9
- DTXCID7028803
- WLN: T E6 C5 B766/NS A 2BO S DM NN&&TTTJ HO1 P2 &GH
- SCHEMBL431979
- NSC29847
- NCGC00247731-01
- IBOGAINE HYDROCHLORIDE [MI]
- IBOGAINE HYDROCHLORIDE [WHO-DD]
- Ibogaine (hydrochloride)
- CHEMBL2360520
- Q27284192
- (1R,15R,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene;hydrochloride
- Ibogaine hydrochloride
-
- インチ: InChI=1S/C20H26N2O.ClH/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19;/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3;1H/t12-,13+,17+,20+;/m1./s1
- InChIKey: IKJFDJLQPHDRTD-ISYVNWANSA-N
- ほほえんだ: CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC.Cl
計算された属性
- せいみつぶんしりょう: 346.1811912g/mol
- どういたいしつりょう: 346.1811912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 455
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.3Ų
じっけんとくせい
- ようかいど: H2O: soluble
Ibogaine hydrochloride セキュリティ情報
- 危険物輸送番号:UN 1544
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: 22-26-37/39-45
- RTECS番号:NH6730000
-
危険物標識:

- 包装グループ:III
- 危険レベル:6.1(b)
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- リスク用語:22
Ibogaine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | I123000-5mg |
Ibogaine Hydrochloride |
5934-55-4 | 5mg |
$ 362.00 | 2023-09-07 | ||
| TRC | I123000-25mg |
Ibogaine Hydrochloride |
5934-55-4 | 25mg |
$ 805.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I912613-1mg |
Ibogaine hydrochloride (NSC 29847) |
5934-55-4 | 98% | 1mg |
¥1,381.50 | 2022-01-14 | |
| TRC | I123000-2.5mg |
Ibogaine Hydrochloride |
5934-55-4 | 2.5mg |
$190.00 | 2023-05-18 | ||
| TRC | I123000-1mg |
Ibogaine Hydrochloride |
5934-55-4 | 1mg |
$ 104.00 | 2023-09-07 |
Ibogaine hydrochloride 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
5934-55-4 (Ibogaine hydrochloride) 関連製品
- 83-74-9(Ibogaine)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
